molecular formula C17H14O6 B191650 Ermanin CAS No. 20869-95-8

Ermanin

Cat. No.: B191650
CAS No.: 20869-95-8
M. Wt: 314.29 g/mol
InChI Key: RJCJVIFSIXKSAH-UHFFFAOYSA-N
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Description

It is a naturally occurring compound isolated from the plant Tanacetum microphyllum . Ermanin belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plant species.

Scientific Research Applications

Ermanin has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and synthesis.

    Biology: It has been studied for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: this compound has potential therapeutic applications due to its ability to inhibit enzymes like inducible nitric oxide synthase and cyclooxygenase-2, making it a candidate for anti-inflammatory and anticancer research.

    Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

Ermanin is an O-methylated flavonol, a type of flavonoid, that has been isolated from Tanacetum microphyllum . It has been found to have several biological activities, including anti-inflammatory, anti-tuberculous, and anti-viral/bacterial properties .

Target of Action

This compound primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in inflammation and immune responses. iNOS produces nitric oxide, a molecule involved in immune defense, while COX-2 is involved in the synthesis of prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets by inhibiting their activities. It potently inhibits the activities of iNOS and COX-2, thereby reducing the production of nitric oxide and prostaglandins . This leads to a decrease in inflammation and immune responses.

Biochemical Pathways

This compound affects the nitric oxide and prostaglandin synthesis pathways by inhibiting iNOS and COX-2 . The downstream effects include a reduction in inflammation and immune responses. Additionally, this compound has been found to inhibit platelet aggregation , which could potentially affect blood clotting pathways.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in inflammation and immune responses due to the inhibition of iNOS and COX-2 . This can lead to a decrease in symptoms associated with conditions such as tuberculosis and viral/bacterial infections .

Safety and Hazards

While handling Ermanin, it is recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

Biochemical Analysis

Biochemical Properties

Ermanin potently inhibits iNOS and COX-2 activities . It also inhibits platelet aggregation . These interactions suggest that this compound may play a significant role in biochemical reactions involving these enzymes and proteins.

Cellular Effects

This compound has been found to increase the levels of intracellular reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in B16/F10 mouse melanoma cells and primary mouse melanocytes . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its binding interactions with biomolecules such as iNOS and COX-2, leading to their inhibition . This could result in changes in gene expression and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ermanin involves the methylation of kaempferol, a naturally occurring flavonol. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups at positions 3 and 4’ of the kaempferol molecule .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction from plant sources like Tanacetum microphyllum. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material. The extract is then purified using chromatographic techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Ermanin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydroflavonols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Ermanin is unique among flavonoids due to its specific methylation pattern. Similar compounds include:

This compound’s unique structure and biological activities make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-11-5-3-9(4-6-11)16-17(22-2)15(20)14-12(19)7-10(18)8-13(14)23-16/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCJVIFSIXKSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174986
Record name Ermanin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20869-95-8
Record name Ermanin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ermanin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4'-Dimethoxychrysin
Source DTP/NCI
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Record name Ermanin
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Record name 5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)-4-benzopyrone
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Record name ERMANIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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